molecular formula C21H23FN2O2S B11075548 N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B11075548
M. Wt: 386.5 g/mol
InChI Key: VKZHQUSZXZFGSG-UHFFFAOYSA-N
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Description

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable precursor.

    Introduction of Substituents: The tert-butyl and cyano groups are introduced through substitution reactions.

    Acetamide Formation: The final step involves the reaction of the benzothiophene derivative with 2-(2-fluorophenoxy)acetic acid to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.

    Material Science: Its unique structure may make it useful in the development of new materials.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Investigation of its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs or drug delivery systems.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Fluorophenoxyacetamides: Compounds with similar acetamide groups but different aromatic substituents.

Uniqueness

    Structural Features: The combination of the benzothiophene core with the fluorophenoxyacetamide group is unique and may confer distinct biological properties.

    Biological Activity: Its specific substituents may result in unique interactions with biological targets, making it a valuable compound for research.

Properties

Molecular Formula

C21H23FN2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide

InChI

InChI=1S/C21H23FN2O2S/c1-21(2,3)13-8-9-14-15(11-23)20(27-18(14)10-13)24-19(25)12-26-17-7-5-4-6-16(17)22/h4-7,13H,8-10,12H2,1-3H3,(H,24,25)

InChI Key

VKZHQUSZXZFGSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC=C3F

Origin of Product

United States

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